
3-Hydroxypentacosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxypentacosanoic acid: is a long-chain fatty acid with a hydroxyl group at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypentacosanoic acid typically involves the hydroxylation of pentacosanoic acid. One common method is the use of a hydroxylating agent such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure selective hydroxylation at the desired position.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce the desired compound through metabolic pathways. This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxypentacosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a saturated hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed:
Oxidation: Formation of 3-ketopentacosanoic acid or 3-carboxypentacosanoic acid.
Reduction: Formation of pentacosane.
Substitution: Formation of 3-halopentacosanoic acid or 3-aminopentacosanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxypentacosanoic acid is used as a precursor in the synthesis of various complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its role in cellular processes and metabolic pathways. It is also used in the study of lipid metabolism and fatty acid biosynthesis.
Medicine: The compound has potential therapeutic applications due to its bioactive properties. It is being investigated for its role in modulating lipid levels and its potential use in treating metabolic disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, surfactants, and lubricants. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-Hydroxypentacosanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third carbon position allows it to participate in various biochemical reactions. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing cellular processes and metabolic pathways.
Comparación Con Compuestos Similares
Pentacosanoic acid: A straight-chain saturated fatty acid without the hydroxyl group.
2-Hydroxypentacosanoic acid: A similar compound with the hydroxyl group at the second carbon position.
15-Hydroxy-pentacosanoic acid: Another hydroxylated derivative with the hydroxyl group at the fifteenth carbon position.
Uniqueness: 3-Hydroxypentacosanoic acid is unique due to the specific position of the hydroxyl group, which imparts distinct chemical and biological properties. This positional specificity allows it to participate in unique reactions and interactions compared to its analogs.
Propiedades
Número CAS |
122751-65-9 |
|---|---|
Fórmula molecular |
C25H50O3 |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
3-hydroxypentacosanoic acid |
InChI |
InChI=1S/C25H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25(27)28/h24,26H,2-23H2,1H3,(H,27,28) |
Clave InChI |
HYQKKEJIYILBIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
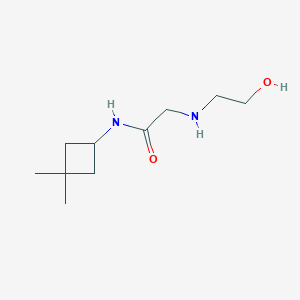

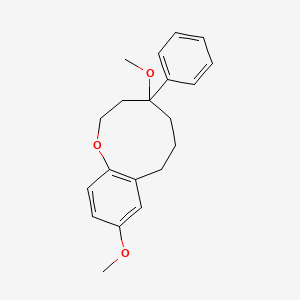
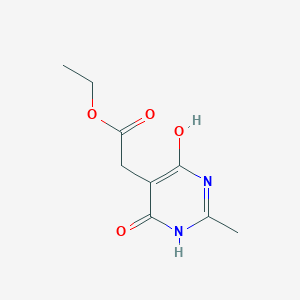
![benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol](/img/structure/B12641908.png)

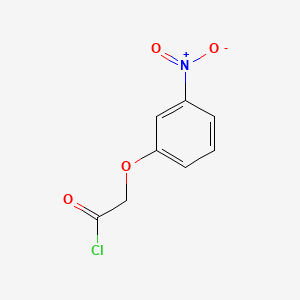




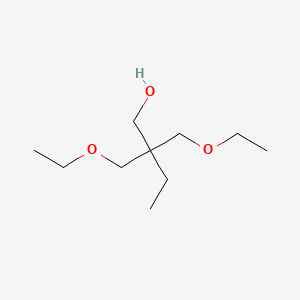
![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)
